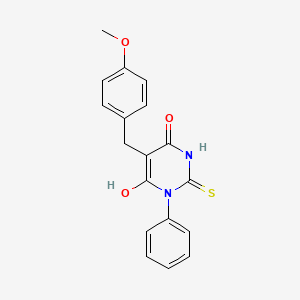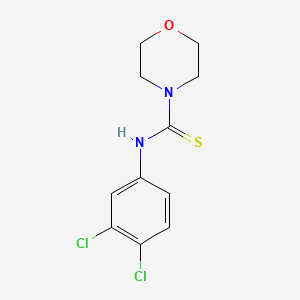
N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been widely studied in the field of pharmacology. It belongs to the class of thiosemicarbazone derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are involved in DNA synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. This compound has been found to be effective at low concentrations, making it a promising candidate for further studies. However, one of the limitations of this compound is its potential toxicity towards normal cells. Further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of this compound analogs with improved potency and selectivity towards cancer cells and viruses. Another area of research is the investigation of the mechanism of action of this compound and its analogs. Further studies are also needed to determine the optimal dosage and exposure time for this compound in lab experiments. In addition, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and exposure time in lab experiments. With continued research, this compound may prove to be a valuable tool in the fight against cancer, inflammation, and viral infections.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide involves the reaction of 3,4-dichloroaniline with morpholine-4-carbothioamide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure form of this compound.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, this compound has shown promising results in inhibiting the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-9-2-1-8(7-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJPYQLZMECFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

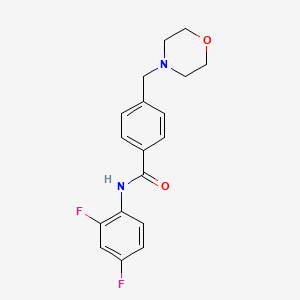
![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
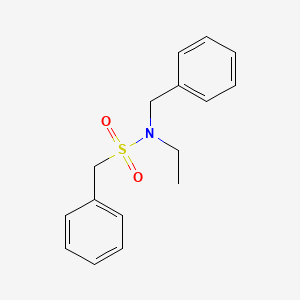
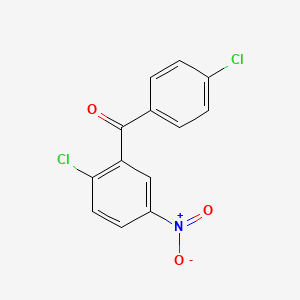
![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)
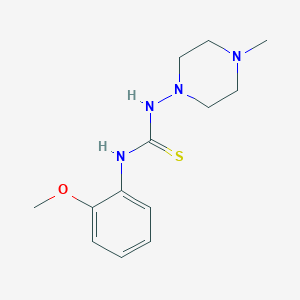
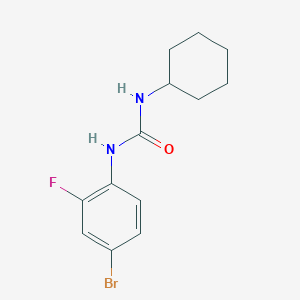
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![2-ethyl-N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5860340.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
